molecular formula C9H11N3O B15336333 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B15336333
M. Wt: 177.20 g/mol
InChI Key: NOZSBFOFPRWELO-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridin-5-one core substituted with an amino group at position 2 and two methyl groups at position 5. This structure confers unique physicochemical properties, such as moderate polarity (due to the amino group) and enhanced steric bulk (due to the dimethyl substituents).

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C9H11N3O/c1-9(2)7-5(8(13)12-9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11)(H,12,13)

InChI Key

NOZSBFOFPRWELO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=N2)N)C(=O)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with an amine source under high temperature can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-NH₂, 7,7-(CH₃)₂ C₉H₁₁N₃O 177.20* Potential CNS modulation, improved solubility vs. chloro analogs
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-Cl, 7,7-(CH₃)₂ C₉H₉ClN₂O 196.63 Discontinued; higher lipophilicity
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 2-Cl C₇H₅ClN₂O 168.58 Research chemical; CAS 1256811-82-1
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 6-Ph C₁₂H₁₀N₂O 198.22 Structural analog for SAR studies

*Calculated based on substituent additions to the core structure.

Key Observations:
  • Amino vs.
  • Dimethyl Substituents : The 7,7-dimethyl groups increase steric bulk, which may reduce metabolic oxidation at the 7-position, enhancing stability .
  • Lipophilicity: Chloro analogs (e.g., 2-Chloro-7,7-dimethyl derivative, LogP ~2.1*) exhibit higher lipophilicity than the amino-substituted compound (estimated LogP ~1.5), affecting membrane permeability and distribution.
M4 Muscarinic Acetylcholine Receptor Modulation

Pyrrolo[3,4-b]pyridin-5-one derivatives, such as those disclosed in , act as allosteric modulators of the M4 receptor, a target for neurological disorders. The amino group in the target compound may enhance interactions with receptor polar residues, while dimethyl groups could stabilize binding via hydrophobic interactions .

Anticancer Potential

Compounds like 2-benzyl-7-(4-chlorophenyl)-3-morpholino derivatives (e.g., 1k in ) show in vitro activity against cervical cancer cell lines (IC₅₀: 10–50 μM). The target compound’s amino group could influence cytotoxicity by altering electron distribution or binding to DNA/proteins .

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